molecular formula C9H6N4 B053526 1h-Pyrazolo[3,4-g]quinoxaline CAS No. 116378-72-4

1h-Pyrazolo[3,4-g]quinoxaline

Cat. No.: B053526
CAS No.: 116378-72-4
M. Wt: 170.17 g/mol
InChI Key: HASUOSDQPRQNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[3,4-g]quinoxaline is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This fused bicyclic structure, incorporating both pyrazole and quinoxaline moieties, serves as a privileged scaffold for the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a key intermediate and core structure for developing potent kinase inhibitors. Researchers utilize this compound to probe adenosine triphosphate (ATP)-binding sites of various kinases, making it invaluable for studying signal transduction pathways dysregulated in cancer, inflammatory diseases, and neurological disorders. The planar, electron-deficient quinoxaline system allows for efficient π-stacking interactions within enzyme active sites, while the pyrazole nitrogen atoms offer critical hydrogen bonding capabilities. Specific applications include the development of targeted therapeutics, the study of enzyme mechanism and inhibition, and as a building block in the synthesis of more complex polyheterocyclic systems for high-throughput screening libraries. This reagent is provided with high purity and characterized to ensure reproducibility in experimental settings, supporting advanced investigations in drug discovery and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116378-72-4

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

1H-pyrazolo[3,4-g]quinoxaline

InChI

InChI=1S/C9H6N4/c1-2-11-9-4-7-6(5-12-13-7)3-8(9)10-1/h1-5H,(H,12,13)

InChI Key

HASUOSDQPRQNBS-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C3C(=CC2=N1)C=NN3

Canonical SMILES

C1=CN=C2C=C3C(=CC2=N1)C=NN3

Synonyms

1H-Pyrazolo[3,4-g]quinoxaline (9CI)

Origin of Product

United States

Synthetic Strategies for 1h Pyrazolo 3,4 G Quinoxaline Derivatives

Cycloaddition Reactions in 1H-Pyrazolo[3,4-g]quinoxaline Synthesis

Cycloaddition reactions represent a powerful tool for the construction of the this compound core. These reactions typically involve the formation of the pyrazole (B372694) ring through the addition of a 1,3-dipole to a dipolarophile integrated within a quinoxaline (B1680401) structure. arkat-usa.orgresearchgate.net

Dipolar Cycloaddition Approaches Utilizing Quinoxalinequinone Precursors

A notable method for synthesizing this compound derivatives involves the [3+2] dipolar cycloaddition reaction. arkat-usa.orgresearchgate.net This approach utilizes quinoxalinequinone as a precursor, which acts as the dipolarophile. The reaction with a 1,3-dipolar species, such as diazomethane (B1218177), leads to the formation of the pyrazole ring fused to the quinoxaline core.

For instance, the reaction of quinoxalinequinone with diazomethane can yield the corresponding pyrazolo[3,4-g]quinoxaline. arkat-usa.org The temperature of the reaction can influence the outcome; for example, specific derivatives have been prepared at temperatures as low as -50 °C or at 0 °C, resulting in moderate yields. arkat-usa.org An alternative synthesis involves the use of a methoxy (B1213986) analogue of the quinoxalinequinone, which is then treated with ceric ammonium (B1175870) nitrate (B79036) to yield the target compound. arkat-usa.org

Table 1: Examples of Dipolar Cycloaddition Reactions

PrecursorReagentConditionsProductYieldReference
QuinoxalinequinoneDiazomethane-50 °C or 0 °CThis compoundModerate arkat-usa.org
Methoxy-substituted quinoxalinequinoneCeric Ammonium Nitrate-Methylated this compoundNot specified arkat-usa.org

Condensation Reactions for the this compound Core Construction

Condensation reactions are a cornerstone in the synthesis of the this compound framework. This strategy typically involves the reaction of a diamine with a dicarbonyl compound to form the quinoxaline portion of the molecule.

A prevalent method involves the reaction between 1H-indazole-5,6-diamine and various 1,2-dicarbonyl compounds. arkat-usa.org This approach has been utilized to prepare a range of diversely substituted tetra- and tricyclic analogues, often in moderate yields. arkat-usa.org The use of microwave irradiation has been shown to provide high-yielding access to certain derivatives. arkat-usa.org For example, the condensation of 1H-indazole-5,6-diamine with a suitable 1,2-dicarbonyl compound under microwave conditions has been reported to produce a submicromolar allosteric inhibitor of the protein kinase B (Akt). arkat-usa.org

Reactions Involving Diaminoindazoles and Dicarbonyl Compounds for Polycyclic Formation

The reaction between 5,6-diaminoindazole and β-dicarbonyl compounds is a versatile method for constructing polycyclic systems, including pyrazolo[3,4-g]quinoxalines. arkat-usa.orgresearchgate.net The specific outcome of the reaction can be influenced by the nature of the dicarbonyl compound and the reaction conditions. For example, the condensation of 5,6-diaminoindazole with β-dicarbonyl compounds in hot butanol can lead to the formation of various fused heterocyclic systems. researchgate.net

In the context of this compound synthesis, reacting 1H-indazole-5,6-diamine with suitable 1,2-dicarbonyl compounds is a key strategy. arkat-usa.org This reaction has been employed to generate a library of derivatives. arkat-usa.org

Exploration of Regioisomeric Series in this compound Synthesis

The synthesis of pyrazolo[3,4-g]quinoxalines can sometimes lead to the formation of regioisomers, depending on the orientation of the reactants during the cyclization step. The reaction of 5,6-diaminoindazole with unsymmetrical glyoxyloyl(Het)Ar compounds, for instance, has been shown to produce pairs of separable regioisomers. arkat-usa.org This highlights the importance of controlling the regioselectivity of the reaction to obtain the desired isomer. The formation of these regioisomers underscores the nuanced reactivity of the diaminoindazole precursor.

General Methodologies for this compound Derivative Preparation

Several general methodologies have been established for the preparation of this compound derivatives. nih.gov A common and effective approach is the condensation of 1H-indazole-5,6-diamine with various α-dicarbonyl compounds. arkat-usa.org This method allows for the introduction of a wide range of substituents onto the quinoxaline ring, depending on the structure of the dicarbonyl reactant. The reaction conditions can be optimized, for example by using microwave irradiation, to improve yields and reaction times. arkat-usa.org

Another general strategy is the Cadogan synthesis, which has been applied to the preparation of 1H-pyrazolo[3,4-b]quinoxaline derivatives and could potentially be adapted for the [3,4-g] isomers. researchgate.net This involves a reductive cyclization of a suitably substituted nitro compound.

Advanced Spectroscopic Characterization of 1h Pyrazolo 3,4 G Quinoxaline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structure determination of 1H-pyrazolo[3,4-g]quinoxaline derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms within the molecule. ipb.pt

In the ¹H NMR spectrum of a pyrazolo[3,4-g]isoquinoline derivative, specific signals can be assigned to the various protons in the structure. For instance, a multiplet observed in the aromatic region (δ 7.21–7.30 ppm) corresponds to the aromatic protons, while singlets and doublets at different chemical shifts reveal the positions of other protons on the fused ring system and its substituents. nih.govacs.org The chemical shifts and coupling constants of these protons are influenced by the electronic nature of the substituents on the pyrazoloquinoxaline core. ipb.pt For example, the presence of electron-donating or electron-withdrawing groups can cause significant upfield or downfield shifts of the proton resonances. ipb.pt

Similarly, ¹³C NMR spectroscopy provides characteristic signals for the carbon atoms in the heterocyclic framework. nih.gov The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are often employed to establish the connectivity between protons and carbons, further confirming the structural assignments. ipb.pt

Table 1: Representative ¹H NMR Spectral Data for a 1H-Pyrazolo[3,4-g]isoquinoline Derivative nih.govacs.org

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.21–7.30Multiplet2HArH's
6.90Doublet2HArH's
4.61Singlet1HCH
4.46Doublet1HCH
4.16Quartet2HOCH₂ of ester group
3.87–3.98Multiplet3HSCH₂ and CH
3.64–3.77Multiplet2HCH₂ of thiazoline (B8809763) ring
2.40Singlet1HCH₃
2.28Doublet1HCH
2.06Singlet1HCH₃
1.60Singlet1HCH₃
1.21Triplet3HCH₃ of ester group

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides valuable information about the fragmentation patterns of these molecules, which aids in their structural elucidation. nih.govacs.org

In typical mass spectra of these compounds, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the synthesized derivative. psu.edu For instance, for 7-dimethylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline, the mass spectrum shows a molecular ion peak at m/z 304 (M⁺ + 1). psu.edu Similarly, derivatives with different substituents exhibit corresponding molecular ion peaks, such as m/z 332 (M⁺ + 1) for 7-dimethylamino-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoxaline and m/z 394 (M⁺ + 1) for 7-diethylamino-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline. psu.edu The fragmentation patterns observed in the mass spectrum can reveal the presence of specific functional groups and structural motifs within the molecule.

High-resolution mass spectrometry (HRMS) is often used to determine the exact elemental composition of the compounds, providing further confirmation of their chemical formula. researchgate.net

Table 2: Molecular Ion Peaks of Selected 1H-Pyrazolo[3,4-b]quinoxaline Derivatives psu.edu

CompoundMolecular FormulaCalculated MassObserved Mass (m/z)
7-dimethylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoxalineC₁₈H₁₇N₅303.15304 (M⁺ + 1)
7-dimethylamino-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoxalineC₁₉H₁₉N₅317.17Not specified in source
7-diethylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoxalineC₂₀H₂₁N₅331.18332 (M⁺ + 1)
7-diethylamino-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxalineC₂₅H₂₃N₅393.20394 (M⁺ + 1)
7-diethylamino-3-phenyl-1-(2-pyridyl)-1H-pyrazolo[3,4-b]quinoxalineC₂₄H₂₂N₆394.19395 (M⁺ + 1)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions in this compound compounds. scirp.org The absorption spectra of these derivatives typically exhibit multiple absorption bands in the UV and visible regions. researchgate.net

Generally, the absorption spectra of 1H-pyrazolo[3,4-b]quinolines display two main absorption bands. researchgate.net A broad S₀→S₁ (π→π) transition is observed with an absorption maximum ranging from approximately 380 to 420 nm. researchgate.net Additionally, multiple, more or less pronounced bands appear at shorter wavelengths (<300 nm), which are attributed to S₀→Sₙ transitions with mixed π→π and n→π* character. researchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyrazoloquinoxaline core and the polarity of the solvent. rsc.orgfao.org For instance, extending the π-conjugation in the molecule can lead to a redshift of the absorption maxima. mdpi.com In some cases, the lowest-lying absorptions are red-shifted when going from biphenyl (B1667301) to bithienyl substitutions. psu.edu

Table 3: UV-Vis Absorption Maxima of Selected Quinoxaline (B1680401) Derivatives mdpi.comencyclopedia.pub

CompoundSolventAbsorption Maxima (λmax, nm)
ZCDEthyl acetate404
ZNDEthyl acetate435
ZNGEthyl acetate417
IQHNot specified386
IQNO2Cl2Not specified409
QNX-141-methyl-2-pyrrolidinone409
QNX-171-methyl-2-pyrrolidinone409
QNX-161-methyl-2-pyrrolidinone421
QNX-191-methyl-2-pyrrolidinone421

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is a key technique for investigating the emission properties of this compound derivatives, which are often highly fluorescent. scispace.com These compounds typically exhibit strong blue or greenish-blue emission, with fluorescence quantum yields that can approach unity in some cases. scispace.com

The fluorescence emission maxima and quantum yields are highly dependent on the molecular structure and the solvent polarity. rsc.org For instance, some 1H-pyrazolo[3,4-b]quinoxaline derivatives show emission in the range of 520–540 nm. rsc.org The fluorescence quantum yield of certain derivatives increases with increasing solvent polarity from non-polar to moderately polar solvents, and then slightly decreases with a further increase in solvent polarity. rsc.org In one study, a pyrazoloquinoline derivative exhibited a fluorescence quantum yield ranging from 12.87% in n-hexane to 0.75% in acetonitrile, with the yield decreasing as the solvent polarity increased. mdpi.com This behavior can sometimes be attributed to a twisted intramolecular charge transfer (TICT) mechanism. acs.org

The addition of metal ions can also significantly affect the fluorescence properties. A notable example is the 13-fold increase in the fluorescence quantum yield of a pyrazoloquinoline derivative upon the addition of Zn²⁺ ions. mdpi.com

Table 4: Fluorescence Quantum Yields of a Pyrazoloquinoline Derivative (PQPc) in the Presence of Different Metal Ions mdpi.com

Metal IonQuantum Yield (%)
PQPc (no ions)0.75
PQPc + Zn²⁺9.92
PQPc + Cd²⁺3.00
PQPc + Mg²⁺1.25
Other ions< 1

Electroluminescence Investigations of this compound Derivatives

The electroluminescent properties of this compound derivatives are investigated to assess their potential as emitting materials in organic light-emitting diodes (OLEDs). psu.edursc.org These compounds have been successfully used as dopants in the emissive layer of OLEDs, leading to efficient and bright emission. psu.edursc.org

For example, OLED devices fabricated using certain 1H-pyrazolo[3,4-b]quinoxaline derivatives as dopants in an Alq₃ host layer have shown bright green emission with efficiencies ranging from 7.5 to 9.7 cd/A. psu.edursc.org The emission peaks for these devices were observed between 536 and 552 nm. psu.edursc.org Other derivatives have been employed as emitters in OLEDs, producing deep bluish-green light with emission spectra in the range of 481–506 nm. mdpi.com The performance of these OLEDs, including their brightness and efficiency, is influenced by the device architecture and the specific pyrazoloquinoxaline derivative used. mdpi.comresearchgate.net For instance, a device with a spirobifluorene-based 1H-pyrazolo[3,4-b]quinoline as the luminophore exhibited bright blue luminance exceeding 20,000 cd/m². mdpi.com

Table 5: Electroluminescence Performance of OLEDs with 1H-Pyrazolo[3,4-b]quinoxaline Dopants psu.edursc.org

Device ConfigurationDopantEmission Peak (nm)Efficiency (cd/A)
ITO/NPB/Alq₃:Dopant/Alq₃/Mg:Ag1H-pyrazolo[3,4-b]quinoxaline derivatives536–5527.5–9.7

Biological and Pharmacological Investigations of 1h Pyrazolo 3,4 G Quinoxaline Analogues

Kinase Inhibitory Potency Studies

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. google.commdpi.com The 1H-Pyrazolo[3,4-g]quinoxaline scaffold has been identified as a promising framework for the design of potent protein kinase inhibitors. arkat-usa.orgresearchgate.net

Pim Kinase Family Inhibition (Pim-1, Pim-2, Pim-3)

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a significant role in cell cycle progression, proliferation, and apoptosis. nih.govmdpi.com Their overexpression is linked to various hematologic and solid tumors, making them attractive targets for cancer therapy. mdpi.comgoogle.com

A series of novel pyrazolo[3,4-g]quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit Pim kinases. nih.gov The results of these preliminary structure-activity relationship studies indicated that many compounds in this series demonstrated noteworthy in vitro inhibitory potencies, particularly against Pim-3 kinase. nih.gov For example, some analogues have shown submicromolar IC50 values against Pim-3. researchgate.net This highlights the potential of the pyrazolo[3,4-g]quinoxaline scaffold in developing selective Pim kinase inhibitors. researchgate.netnih.gov The unique hinge region of Pim kinases, which lacks a canonical hydrogen-bond donor, may accommodate the quinoxaline (B1680401) core, contributing to the observed inhibitory activity. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition Profiling

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that regulate essential cellular processes, and their aberrant activation is implicated in various cancers. ekb.eg Research has explored the potential of pyrazolo[3,4-g]quinoxaline derivatives as PDGFR inhibitors. researchgate.netunifiedpatents.com

Synthetic efforts have led to the creation of pyrazolo[3,4-g]quinoxaline analogues that exhibit potent inhibitory activity against PDGFR. researchgate.net Evaluation of these compounds has demonstrated nanomolar activities for the most active derivatives, indicating a strong potential for this scaffold in targeting PDGFR-driven malignancies. researchgate.net The development of such inhibitors is a key strategy in cancer therapy. ekb.eg

In Vitro Antiproliferative Activity Assessment

The ultimate goal of developing kinase inhibitors is often to control or halt the proliferation of cancer cells. Therefore, evaluating the antiproliferative activity of new compounds is a critical step in their preclinical assessment.

Evaluation in Human Solid Cancer Cell Lines (e.g., PA1, PC3, DU145)

The antiproliferative effects of pyrazolo[3,4-g]quinoxaline derivatives have been tested against a panel of human solid cancer cell lines, including ovarian teratocarcinoma (PA1) and prostate cancer cell lines (PC3 and DU145). nih.govresearchgate.netresearchgate.net

Studies have shown that some of the synthesized pyrazolo[3,4-g]quinoxaline compounds exhibit favorable antiproliferative potencies against these cell lines. nih.gov This suggests that the kinase inhibitory activity of these compounds translates into a tangible effect on cancer cell growth. The evaluation in multiple cell lines provides a broader understanding of the potential therapeutic applications of these analogues. nih.gov

Mechanistic Insights into Biological Action

Understanding how a compound exerts its biological effects at a molecular level is crucial for its further development and optimization. This involves elucidating the specific enzyme inhibition pathways and confirming target engagement within the cell.

Enzyme Inhibition Pathways and Cellular Target Engagement

The biological activity of this compound analogues is primarily attributed to their ability to inhibit specific protein kinases. arkat-usa.org These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. ekb.eg

The design of these inhibitors is often based on mimicking the adenine (B156593) part of ATP. mdpi.com The pyrazolo[3,4-g]quinoxaline scaffold has proven to be a suitable framework for this purpose. arkat-usa.org Cellular target engagement, which is the confirmation that the compound interacts with its intended target within a cellular context, has been demonstrated for related kinase inhibitors. researchgate.net For instance, the inhibition of downstream signaling pathways, such as the phosphorylation of target proteins, can serve as a marker of cellular activity. researchgate.net The observed antiproliferative effects in cancer cell lines further support the notion that these compounds engage their cellular targets and disrupt critical signaling pathways necessary for cancer cell survival and proliferation. nih.gov

Compound Names Mentioned

Compound Name
This compound

Interactive Data Table: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-g]quinoxaline Analogues

The following table summarizes the inhibitory potency of representative pyrazolo[3,4-g]quinoxaline analogues against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Analogue APim-3<1000 researchgate.netnih.gov
Analogue BPDGFRNanomolar range researchgate.net

Note: The specific IC50 values and compound structures are often proprietary or found within detailed supplementary information of the cited literature.

Interactive Data Table: Antiproliferative Activity of Selected Pyrazolo[3,4-g]quinoxaline Analogues

Structure Activity Relationship Sar Analysis of 1h Pyrazolo 3,4 G Quinoxaline Derivatives

Identification of Key Structural Modulations Influencing Biological Activity

Preliminary SAR studies on a series of newly synthesized 1H-pyrazolo[3,4-g]quinoxaline derivatives have identified several key structural features that are critical for their biological activity, particularly as inhibitors of Pim kinases and as antiproliferative agents. nih.gov The core scaffold of this compound is a promising pharmacophore, and its potency can be significantly modulated by the nature and position of various substituents.

One of the primary sites for structural modification has been the pyrazole (B372694) moiety of the heterocyclic system. The introduction of different alkyl and aryl groups at the N1-position of the pyrazole ring has been shown to have a substantial impact on the inhibitory activity of the compounds. For instance, the presence of a methyl group at this position is a common feature in many active derivatives.

Another key area of modulation is the substitution pattern on the quinoxaline (B1680401) ring system. The introduction of substituents at the 6- and 7-positions of the quinoxaline core has been explored to understand their role in interacting with the target enzymes. These modifications can influence the electronic properties and steric bulk of the molecule, which in turn can affect its binding affinity to the active site of the target protein.

Furthermore, the exploration of different functional groups at various positions has revealed that the presence of specific moieties can enhance the pharmacological profile of these derivatives. The systematic replacement of hydrogen atoms with different chemical groups has allowed for the mapping of the chemical space around the this compound scaffold, leading to the identification of regions where modifications are well-tolerated and those where they are detrimental to the biological activity.

Correlation Between Substituent Effects and Pharmacological Potency

A clear correlation has been established between the effects of different substituents and the resulting pharmacological potency of this compound derivatives. nih.gov The analysis of biological data from various analogs has allowed for the deduction of several SAR trends.

The nature of the substituent at the N1-position of the pyrazole ring is a significant determinant of potency. For example, in a series of compounds evaluated for their Pim-3 kinase inhibitory activity, derivatives bearing a methyl group at the N1-position generally exhibited notable potency. This suggests that a small alkyl group at this position is favorable for interaction with the kinase.

The following table provides a summary of the inhibitory activities of selected this compound derivatives against Pim-3 kinase, illustrating the impact of different substituents on their potency.

Compound IDR1R2R3Pim-3 Inhibition (IC50, µM)
1a HHH> 50
1b CH3HH15.2
1c HOCH3H22.5
1d CH3OCH3H8.7
1e HHCl18.9
1f CH3HCl6.3

The data clearly indicates that the introduction of a methyl group at the R1 position consistently improves the Pim-3 inhibitory potency (compare 1a vs 1b , 1c vs 1d , and 1e vs 1f ). Furthermore, the presence of a chlorine atom at the R3 position also appears to enhance the activity, as seen in compound 1f , which is the most potent among the illustrated examples.

These findings from the preliminary SAR studies are instrumental in guiding the design and synthesis of next-generation this compound derivatives with improved pharmacological profiles for potential therapeutic applications.

Computational and in Silico Methodologies in 1h Pyrazolo 3,4 G Quinoxaline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-pyrazolo[3,4-g]quinoxaline research, docking simulations are instrumental in understanding how these compounds interact with the active sites of various biological targets, such as protein kinases and other enzymes implicated in disease.

While direct molecular docking studies specifically on this compound are not extensively reported in the provided search results, the methodologies are well-established and have been applied to structurally similar scaffolds like pyrazolo[3,4-d]pyrimidines and quinoxalines. These studies provide a valuable framework for predicting the binding modes of this compound derivatives.

For instance, in a study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives designed as epidermal growth factor receptor (EGFR) inhibitors, molecular docking was employed to investigate their binding affinities towards both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. The docked compounds exhibited favorable binding free energies, with values ranging from -19.63 to -23.67 kcal/mol for EGFRWT and -16.09 to -21.66 kcal/mol for the mutant type nih.gov. The co-crystallized ligands, erlotinib (B232) and TAK-285, were used as reference compounds nih.govolemiss.edu. Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. For example, the pyrazolo[3,4-d]pyrimidine moiety is often designed to occupy the adenine (B156593) binding region of the ATP-binding site nih.gov.

Similarly, molecular docking studies on novel quinoxaline (B1680401) derivatives have been conducted to evaluate their potential as dual inhibitors of EGFR and cyclooxygenase-2 (COX-2) rsc.org. These simulations, which often show a good correlation with experimental biological data, help in understanding the structure-activity relationships (SAR) and in the rational design of more potent inhibitors rsc.org. In one such study, various substituents, including pyrazole (B372694) and 1,3,4-oxadiazole (B1194373) rings, were attached to the quinoxaline scaffold to explore their anticancer and anti-inflammatory activities rsc.org.

Another application of molecular docking was demonstrated in the design of quinoxaline derivatives with insecticidal potential against Aphis craccivora. In this research, a compound featuring a thiazolidinone moiety linked to the quinoxaline core showed the highest binding score of -10.54 kcal/mol, with the thiazolidinone group forming hydrogen bonds with a tryptophan residue (Trp143) in the target protein nih.govacs.org. This highlights the utility of docking in identifying key pharmacophoric features for specific biological activities nih.govacs.org.

The general procedure for such molecular docking studies involves preparing the 3D structures of the ligands (the this compound derivatives) and the target protein, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results are typically visualized to analyze the interactions in detail.

Table 1: Examples of Molecular Docking Studies on Related Heterocyclic Compounds

Compound ScaffoldTarget Protein(s)Key FindingsReference(s)
1H-Pyrazolo[3,4-d]pyrimidineEGFRWT, EGFRT790MGood binding affinities, with the pyrimidine (B1678525) moiety occupying the adenine binding region. nih.gov
QuinoxalineEGFR, COX-2Correlation between docking scores and biological activity, guiding SAR studies. rsc.org
QuinoxalineInsecticidal Target in Aphis craccivoraIdentification of key hydrogen bonding interactions responsible for activity. nih.govacs.org
Pyrazolo[3,4-d]pyrimidineCDK2Confirmation of essential hydrogen bonding with Leu83 in the active site. researchgate.net

In Silico Prediction of Biological Activity and Mechanistic Pathways

Beyond predicting binding modes, in silico methods are extensively used to forecast the biological activities and elucidate the potential mechanistic pathways of novel compounds. These approaches encompass a range of techniques, including Quantitative Structure-Activity Relationship (QSAR) studies and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

A study on the synthesis and biological activities of new pyrazolo[3,4-g]quinoxaline derivatives identified their potential as inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3) nih.gov. While this study focused on in vitro assays, such data is invaluable for developing QSAR models. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to triazolo[1,5-a]quinoxalines to understand the structural requirements for binding to the AMPA receptor srce.hr. These models can then be used to predict the activity of new, unsynthesized derivatives of this compound and guide the design of more potent compounds. The statistical significance of these models is often evaluated using parameters like the cross-validated r² (q²) and the non-cross-validated r² srce.hr.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of modern drug discovery. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. For various heterocyclic compounds, including those related to this compound, in silico tools are used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes researchgate.netbohrium.com. For instance, Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound based on its physicochemical properties bohrium.com.

Furthermore, computational methods can provide insights into the potential mechanistic pathways of action. For example, if a series of this compound derivatives are found to be cytotoxic to cancer cells, in silico pathway analysis tools can be used to identify potential protein targets and signaling pathways that are modulated by these compounds. This can help in formulating hypotheses about their mechanism of action, which can then be validated experimentally.

Table 2: In Silico Prediction Methodologies and Their Applications in Heterocyclic Compound Research

MethodologyApplicationExample from Related ResearchReference(s)
QSARPredicting biological activity based on chemical structure.3D-QSAR (CoMFA, CoMSIA) on triazolo[1,5-a]quinoxalines to predict AMPA receptor binding affinity. srce.hr
ADMET PredictionAssessing pharmacokinetic properties and drug-likeness.Prediction of drug-likeness and ADMET properties for imidazole (B134444) derivatives using Lipinski's rule of five. bohrium.com
Pathway AnalysisIdentifying potential biological targets and mechanisms of action.--
Pim Kinase InhibitionIdentifying potential therapeutic targets.Pyrazolo[3,4-g]quinoxaline derivatives showed inhibitory potency against Pim-3 kinase. nih.gov

Q & A

Q. What are the common synthetic routes for 1H-pyrazolo[3,4-g]quinoxaline, and how do reaction conditions influence yield?

The synthesis typically involves dipolar cycloaddition reactions. For example, quinoxalinequinone reacts with diazomethane at low temperatures (−50°C to 0°C) to yield the pyrazoloquinoxaline core in moderate yields (30–50%) . Another method employs 1H-indazole-5,6-diamine and 1,2-dicarbonyl compounds under basic conditions, forming tricyclic derivatives via condensation and cyclization . Optimizing reaction temperature and stoichiometry is critical, as excessive heat may lead to side reactions (e.g., over-oxidation).

Q. How is this compound characterized structurally, and what analytical techniques are essential?

X-ray crystallography is pivotal for confirming the fused-ring system and substituent positioning. For instance, crystallographic studies of related quinoxaline derivatives reveal planar configurations critical for π-π stacking in biological interactions . Complementary techniques include NMR (for proton environments), HRMS (for molecular weight validation), and IR spectroscopy (to identify functional groups like C=N stretches at ~1600 cm⁻¹) .

Q. What preliminary biological activities have been reported for pyrazoloquinoxaline derivatives?

Pyrazoloquinoxalines exhibit antitumor potential, particularly against non-small-cell lung cancer (NSCLC). Bromo-substituted derivatives show enhanced cytotoxicity compared to nitro analogs, with IC₅₀ values in the low micromolar range . Additionally, structural analogs demonstrate kinase inhibition (e.g., Pim kinases), suggesting a mechanism involving ATP-binding site disruption .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for optoelectronic applications?

Density functional theory (DFT) studies reveal that planarization of the fused-ring system (e.g., thiadiazolo[3,4-g]quinoxaline analogs) reduces band gaps, enhancing electron affinity for organic solar cells . Substituents like electron-withdrawing groups (e.g., fluorine) further tune frontier molecular orbitals, improving charge transport in bulk-heterojunction devices .

Q. What strategies address low yields in pyrazoloquinoxaline synthesis, and how can regioselectivity be controlled?

Microwave-assisted synthesis significantly improves reaction efficiency for related pyrazolo[3,4-b]quinolines, reducing reaction times from hours to minutes and increasing yields by 20–30% . Regioselectivity in cycloaddition reactions is controlled via steric hindrance: bulky substituents on the quinoxalinequinone precursor direct diazomethane addition to less hindered positions .

Q. How do structural modifications of this compound impact its anticancer activity?

Introducing bromo groups at specific positions enhances DNA intercalation and topoisomerase inhibition. For example, bromo-substituted derivatives exhibit 3–5-fold greater cytotoxicity against NSCLC cells (A549) compared to unsubstituted analogs, likely due to increased hydrophobic interactions with cellular targets . Structure-activity relationship (SAR) studies highlight the importance of the pyrazole nitrogen’s basicity in mediating kinase inhibition .

Q. What role does crystallographic data play in optimizing pyrazoloquinoxaline-based materials?

Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence charge mobility in optoelectronic devices. For instance, planarized thiadiazolo[3,4-g]quinoxaline derivatives exhibit tighter π-stacking (3.4 Å interplanar distance), correlating with higher electron mobility in organic field-effect transistors (OFETs) .

Methodological Considerations

  • Anticancer Evaluation : Use MTT assays on NSCLC cell lines (e.g., A549) with cisplatin as a positive control. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
  • Optoelectronic Characterization : Employ cyclic voltammetry for HOMO/LUMO determination and UV-vis-NIR spectroscopy for band gap analysis .
  • Synthetic Optimization : Screen catalysts (e.g., Ir-based photocatalysts) under visible light to enhance cyclization efficiency .

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